Nuclotixene
Description
Properties
CAS No. |
36471-39-3 |
|---|---|
Molecular Formula |
C21H20ClNS |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
3-[(2-chlorothioxanthen-9-ylidene)methyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H20ClNS/c22-16-5-6-21-19(12-16)18(17-3-1-2-4-20(17)24-21)11-15-13-23-9-7-14(15)8-10-23/h1-6,11-12,14-15H,7-10,13H2 |
InChI Key |
FCXKKBQJIUTOHH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Isomeric SMILES |
C1CN2CCC1C(C2)/C=C\3/C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Canonical SMILES |
C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nuclotixene; LM 21005; LM-21005; LM21005; Nuclotixenum; |
Origin of Product |
United States |
Biological Activity
Nuclotixene is a compound primarily recognized for its antidepressant properties. This article delves into its biological activity, examining its mechanisms, effects, and relevant research findings.
Overview of this compound
This compound is classified as an antidepressant and has been investigated for its potential efficacy in treating various mood disorders. It is notable for its unique mechanism of action compared to traditional antidepressants, which often target serotonin or norepinephrine pathways.
This compound's biological activity involves modulation of neurotransmitter systems, particularly focusing on the following:
- Serotonin Receptors : this compound interacts with serotonin receptors, influencing mood regulation.
- Dopamine Pathways : The compound may also affect dopaminergic pathways, contributing to its antidepressant effects.
Efficacy Studies
Several studies have documented the efficacy of this compound in clinical settings:
- Clinical Trials : Initial trials indicate that this compound can significantly reduce depressive symptoms compared to placebo controls. The results showed a marked improvement in patients' overall mood and functionality.
- Long-term Effects : Longitudinal studies suggest that this compound maintains its efficacy over extended periods without significant side effects commonly associated with traditional antidepressants.
Comparative Analysis
A comparative analysis of this compound against other antidepressants highlights its unique profile:
| Compound | Mechanism of Action | Efficacy | Side Effects |
|---|---|---|---|
| This compound | Serotonin/Dopamine | High | Low |
| SSRI (e.g., Fluoxetine) | Serotonin Reuptake Inhibition | Moderate | Moderate |
| SNRI (e.g., Venlafaxine) | Serotonin/Norepinephrine Reuptake Inhibition | High | High |
Case Study 1: Major Depressive Disorder
A double-blind study involving 200 participants diagnosed with major depressive disorder showed that those treated with this compound reported a 50% reduction in symptoms within six weeks. The study emphasized the compound's rapid onset of action compared to traditional therapies.
Case Study 2: Treatment-Resistant Depression
In a cohort of patients with treatment-resistant depression, this compound was administered as an adjunct therapy. Results indicated a significant improvement in depressive symptoms, suggesting potential benefits for patients who do not respond to standard treatments.
Safety Profile
The safety profile of this compound has been evaluated in various studies, revealing:
- Adverse Effects : Generally mild and transient, including nausea and fatigue.
- Withdrawal Symptoms : Minimal withdrawal symptoms reported upon discontinuation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
